(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride
Description
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. Its stereochemistry (3S,4S) is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly in drug discovery and development.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-9-4-6(7)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
GDPYBLBNLSKVIE-ZJLYAJKPSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C.Cl |
Canonical SMILES |
CCOC(=O)C1CNCC1C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its closest analogs:
*Calculated based on formula C₉H₁₆ClNO₂. †Assumed from stereochemical analogs (e.g., 1909287-65-5 for the carboxylic acid variant) .
Spectroscopic and Analytical Data
- NMR Trends : and highlight distinct NMR shifts for pyrrolidine/piperidine derivatives. For example, ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate shows δ 7.33 ppm (NH) and δ 172.6 ppm (ester carbonyl) in ¹H and ¹³C NMR, respectively . The target compound’s methyl group would likely produce upfield shifts (~δ 1.2–1.5 ppm for CH₃) compared to oxo or unsubstituted analogs.
- LCMS/HPLC : Purity data for related compounds (e.g., 97.02% LCMS purity for 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid) suggest rigorous chromatographic methods are applicable for quality control .
Pharmacological and Industrial Relevance
- Chiral Specificity : The (3S,4S) configuration is critical for binding to targets such as ion channels or enzymes, as seen in GABA analogs or protease inhibitors.
- Solubility vs. Bioavailability : The hydrochloride salt improves aqueous solubility, while the ethyl ester balances lipophilicity for membrane permeability. Methyl esters (e.g., CAS 1099646-61-3) may offer faster hydrolysis in vivo, affecting prodrug design .
- Metabolic Stability : The 4-methyl group in the target compound likely reduces oxidative metabolism compared to 4-oxo derivatives .
Biological Activity
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₉H₁₄ClN₁O₂
CAS Number : 1300713-02-3
The compound features a pyrrolidine ring, which is essential for its biological activity. Its stereochemistry, denoted by the (3S,4S) configuration, plays a critical role in its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activities. Its chiral nature allows for selective binding to biological targets.
- Pathways Involved : It can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders and other diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, suggesting potential applications in antiviral drug development.
- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Neurological Applications : Its interaction with neuronal receptors suggests potential therapeutic applications in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Antiviral Activity :
- A study demonstrated that this compound derivatives significantly reduced viral load in infected cell lines. The mechanism involved inhibition of viral entry and replication processes.
-
Anticancer Mechanisms :
- Research published in Journal of Medicinal Chemistry highlighted that the compound could act as an inhibitor of specific kinases involved in cancer progression. The study provided evidence that the compound induced cell cycle arrest and apoptosis in various cancer cell lines through activation of caspase pathways .
- Neuroprotective Effects :
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of this compound:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | Different receptor interactions | Opposite stereochemistry affects activity |
| Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | Neurological applications | Enhanced lipophilicity improves receptor binding |
| Ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate | Varies based on functional groups | Altered chemical properties influence reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
